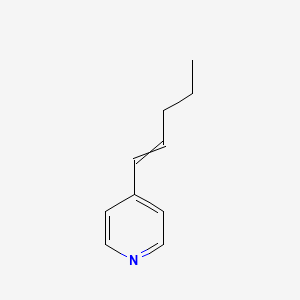

4-(Pent-1-en-1-yl)pyridine

Description

4-(Pent-1-en-1-yl)pyridine is a pyridine derivative featuring a pentenyl group (CH₂CH₂CH₂CH=CH₂) attached to the 4-position of the pyridine ring. This compound combines the aromaticity and basicity of pyridine with the hydrophobic and electron-rich properties of the alkenyl chain. The pentenyl substituent likely enhances lipophilicity, influencing solubility, reactivity, and interactions in biological systems .

Properties

IUPAC Name |

4-pent-1-enylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h4-9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIRCVQLNQLYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699355 | |

| Record name | 4-(Pent-1-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2057-36-5 | |

| Record name | 4-(Pent-1-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-1-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with pent-1-en-1-yl halides under basic conditions. For example, the reaction of pyridine with pent-1-en-1-yl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pent-1-en-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the double bond in the pent-1-en-1-yl group can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Saturated pyridine derivatives.

Substitution: Nitro-pyridine, halogenated pyridine derivatives.

Scientific Research Applications

4-(Pent-1-en-1-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a ligand in coordination chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pent-1-en-1-yl)pyridine depends on its interaction with molecular targets. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of the pent-1-en-1-yl group can influence the compound’s binding affinity and selectivity towards its targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the overall binding mechanism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(1-Propenyl)pyridine ()

- Structure : Features a shorter propenyl (CH₂CH=CH₂) group at the 4-position of pyridine. The E-configuration of the double bond is analogous to the pentenyl group in the target compound.

- Key Differences: The pentenyl chain introduces a longer hydrophobic tail, increasing molecular weight and steric bulk.

4-Methylpyridine Derivatives ()

- Structure : Substituted with a methyl group (–CH₃) at the 4-position.

- Key Differences : The methyl group lacks the π-electron density of the alkenyl chain, reducing conjugation with the pyridine ring. This results in weaker electronic effects on the aromatic system compared to 4-(Pent-1-en-1-yl)pyridine.

4-(1-Aminoethyl)pyridine ()

- Structure: Contains an aminoethyl (–CH₂CH₂NH₂) group at the 4-position.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, which are absent in the alkenyl-substituted compound. Computational studies show distinct vibrational modes, such as ring breathing modes at ~953–971 cm⁻¹ for 4-(1-aminoethyl)pyridine, which may shift slightly in the pentenyl analog due to reduced ring strain .

Physical and Chemical Properties

*Calculated based on molecular formula.

- Melting Points : Bulky substituents (e.g., in ) elevate melting points (268–287°C) due to increased intermolecular forces. In contrast, linear alkenyl groups (e.g., propenyl, pentenyl) likely reduce melting points by hindering crystallization .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

- C=C Stretching : Alkenyl-substituted pyridines (e.g., 4-(1-propenyl)pyridine) exhibit C=C stretching vibrations near 1600–1680 cm⁻¹. For this compound, this peak may appear slightly shifted due to conjugation with the pyridine ring .

- Ring Breathing Modes: Pyridine derivatives with substituents like aminoethyl show ring breathing modes at ~953–971 cm⁻¹ (B3PW91 level). The pentenyl analog may exhibit similar modes but with minor shifts due to steric effects .

NMR Spectroscopy

- Protons on Alkenyl Chain : In 4-(1-propenyl)pyridine, the trans-alkenyl protons resonate at δ ~5.5–6.5 ppm. For the pentenyl analog, additional methylene protons (δ ~1.2–2.5 ppm) and terminal vinyl protons (δ ~5.0–5.5 ppm) would be observed .

Biological Activity

4-(Pent-1-en-1-yl)pyridine, with the chemical formula CHN, is a pyridine derivative that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a pent-1-en-1-yl group. This structure contributes to its unique reactivity and biological profile. The compound is classified under pyridine derivatives, which are known for various pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Effects

In vitro studies have shown that this compound possesses anticancer properties. It has been tested on different cancer cell lines, including breast cancer and melanoma cells. The compound induces apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), which damage cellular components and activate apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Disruption of cell membranes |

| Anticancer | Induces apoptosis in cancer cell lines | Generation of reactive oxygen species (ROS) |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid membranes, compromising their integrity.

- Apoptosis Induction : Through ROS generation, it triggers apoptotic pathways in cancer cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular metabolism, although further research is needed to elucidate these pathways.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Study 1 : An investigation into its antimicrobial properties showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.

- Study 2 : In a cancer model using MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC value of approximately 30 µM after 48 hours.

Potential Applications

Given its promising biological activities, this compound could have several applications:

- Pharmaceuticals : As a lead compound for developing new antimicrobial and anticancer agents.

- Agricultural Chemicals : Its antimicrobial properties may be harnessed in crop protection formulations.

Q & A

What are the most reliable synthetic routes for preparing 4-(Pent-1-en-1-yl)pyridine, and how do reaction conditions influence yield and stereoselectivity?

Basic Research Focus

The synthesis of this compound typically involves cross-coupling reactions, such as Stille or Suzuki couplings, to attach the pentenyl chain to the pyridine ring. For example, palladium-catalyzed Stille coupling using tributylstannyl pyridine derivatives and halogenated alkenes has been employed for analogous structures . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact yield and stereochemistry. A study on (E)-2-(pent-1-en-1-yl)pyridine achieved 3.5 g yields under optimized Pd catalysis, suggesting similar protocols could be adapted for the 4-substituted isomer with careful tuning of steric and electronic factors .

How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?

Basic Research Focus

X-ray crystallography remains the gold standard for unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution data to resolve bond lengths, angles, and stereochemistry . Complementary spectroscopic techniques include:

- NMR : and NMR can confirm regioselectivity (e.g., distinguishing 2- vs. 4-substitution) via coupling patterns and chemical shifts.

- IR/Raman : Identify functional groups (e.g., C=C stretching at ~1650 cm) .

Discrepancies between computational predictions (DFT) and experimental data should be resolved by iterative refinement and validation against reference standards .

What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and potential reactive sites. For example:

| Property | Value (eV) | Relevance |

|---|---|---|

| HOMO Energy | -6.2 | Nucleophilicity |

| LUMO Energy | -1.8 | Electrophilicity |

| These insights guide experimental design, such as predicting regioselectivity in electrophilic substitution reactions . Molecular dynamics simulations further assess stability in solvent environments (e.g., polar vs. nonpolar) . |

How do structural modifications to the pentenyl chain affect the compound’s catalytic or biological activity?

Advanced Research Focus

Comparative studies of pyridine derivatives reveal that chain length, stereochemistry (E/Z), and substituent position significantly influence activity. For instance:

What methodological approaches address contradictions in kinetic vs. thermodynamic product distributions during synthesis?

Advanced Research Focus

Contradictions arise when reaction pathways favor kinetic (fast-forming) vs. thermodynamic (stable) products. Strategies include:

- Temperature Control : Lower temperatures favor kinetic products (e.g., 25°C vs. 80°C).

- Additives : Lewis acids (e.g., ZnCl) stabilize transition states to redirect selectivity .

- In Situ Monitoring : Real-time techniques like FT-IR or HPLC track intermediate formation .

How can researchers mitigate decomposition or isomerization of this compound under storage or reaction conditions?

Advanced Research Focus

Instability often stems from alkene isomerization or oxidation. Mitigation strategies:

- Storage : Under inert gas (N) at -20°C in amber vials to prevent light-induced degradation .

- Stabilizers : Antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) suppress oxidation .

- Reaction Solvents : Use aprotic solvents (e.g., DMF) to minimize acid-catalyzed isomerization .

What experimental and theoretical frameworks resolve discrepancies between predicted and observed spectroscopic data?

Advanced Research Focus

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Solutions include:

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to simulate solvent interactions.

- Dynamic Effects : NMR line-shape analysis or variable-temperature studies to assess conformational mobility .

- Crystallography : Compare experimental vs. computed powder XRD patterns to identify polymorphs .

How can this compound be functionalized for applications in supramolecular chemistry or material science?

Advanced Research Focus

Functionalization via:

- Electrophilic Substitution : Introduce -NO, -Br, or -COOH groups at the pyridine’s ortho/para positions .

- Cross-Coupling : Suzuki reactions to attach aryl/heteroaryl groups for π-conjugated systems .

Applications include metal-organic frameworks (MOFs) or organic semiconductors, where alkene chains enhance π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.